CHAPS

Critical Micelle Concentration Zwitterionic Detergent Surfactant Characterization

Select CHAPS to maintain functional membrane protein integrity when downstream workflows depend on detergent removal by dialysis, native lipid co-extraction, or ultraviolet (UV) transparency at 280 nm. Its critical micelle concentration (CMC) of 5.80 mM at 25°C ensures efficient dialysis, while its net-neutral charge across pH 2–12 eliminates artifacts in ion-exchange chromatography and isoelectric focusing. Compared to Triton X-100, CHAPS preserves the annular lipid environment (lipid-to-protein ratio of 3.0 versus less than 0.2), sustaining GPCR activity. It lacks aromatic chromophores, yielding negligible UV background for precise A₂₈₀ protein quantification during automated purification.

Molecular Formula C32H58N2O7S
Molecular Weight 614.9 g/mol
CAS No. 75621-03-3
Cat. No. B1210295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCHAPS
CAS75621-03-3
Synonyms1-Propanaminium, N,N-dimethyl-3-sulfo-N-(3-(((3alpha,5beta,7alpha)-3,7,12-trihydroxy-24-oxocholan-24-yl)amino)propyl)-,hydroxide, inner salt
3-((3-cholamidopropyl)dimethylammonium)-1-propanesulfonate
3-(3-cholamidopropyl)dimethylammoniumpropane sulfonate
CHAPS
cholic acid sulfobetaine1-Propanaminium, N,N-dimethyl-3-sulfo-N-(3-(((3alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxy-24-oxocholan-24-yl)amino)propyl)-, hydroxide, inner salt
Molecular FormulaC32H58N2O7S
Molecular Weight614.9 g/mol
Structural Identifiers
SMILESCC(CCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
InChIInChI=1S/C32H58N2O7S/c1-21(8-11-29(38)33-14-6-15-34(4,5)16-7-17-42(39,40)41)24-9-10-25-30-26(20-28(37)32(24,25)3)31(2)13-12-23(35)18-22(31)19-27(30)36/h21-28,30,35-37H,6-20H2,1-5H3,(H-,33,38,39,40,41)/t21-,22+,23-,24-,25+,26+,27-,28+,30+,31+,32-/m1/s1
InChIKeyUMCMPZBLKLEWAF-BCTGSCMUSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CHAPS (CAS 75621-03-3) Procurement Specifications and Detergent Class Overview


CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate; CAS 75621-03-3) is a sulfobetaine-derived zwitterionic detergent combining cholic acid and sulfobetaine structural moieties [1]. It exhibits a critical micelle concentration (CMC) of 5.80 mM at 25°C [2] and maintains net electrical neutrality across pH 2–12, enabling its use in ion-exchange chromatography and isoelectric focusing without introducing charge artifacts . The compound is commercially available at ≥98% purity in lyophilized powder form with molecular weight 614.88 . Unlike anionic detergents such as SDS or non-ionic alternatives like Triton X-100, CHAPS preserves native protein conformation during membrane solubilization and can be removed from solution by dialysis due to its high CMC .

Why Generic Substitution of CHAPS with Alternative Detergents Fails in Membrane Protein Workflows


Zwitterionic detergents are not functionally interchangeable despite sharing the same ionic classification. CHAPS differs from its closest structural analog CHAPSO by the absence of a hydroxyl group on the propanesulfonate moiety, which alters headgroup polarity and consequently affects solubilization behavior and protein-detergent complex stability [1]. Compared with non-ionic detergents such as Triton X-100, CHAPS exhibits a 36-fold higher CMC (5.80 mM vs 0.16 mM) [2], directly impacting dialysis removal efficiency and micelle dissociation kinetics in reconstitution workflows. Relative to digitonin, CHAPS produces different hydrodynamic properties of solubilized receptor complexes (Stokes radii of 31Å and 76Å vs 45Å and 65Å for digitonin) [3]. These physicochemical differences produce divergent outcomes in membrane protein extraction efficiency, lipid co-extraction profiles, and post-solubilization protein activity [4]. Substitution without verification therefore risks compromised protein yield, altered protein-lipid stoichiometry, or loss of functional activity in downstream assays.

CHAPS Product-Specific Quantitative Differentiation Evidence: Head-to-Head Comparator Data


Critical Micelle Concentration (CMC) of CHAPS Versus Triton X-100 Determined by Streaming Potential Measurement

CHAPS exhibits a critical micelle concentration (CMC) of 5.80 mM at 25°C, which is 36-fold higher than that of the non-ionic detergent Triton X-100 (0.16 mM) measured under identical conditions using capillary electrophoresis with streaming potential detection [1]. This quantitative difference in CMC directly translates to practical advantages in membrane protein workflows where detergent removal is required, as higher CMC values enable more efficient dialysis-based removal. The study also reported CMC values for SDS (8.23 mM) and CTAB (0.93 mM) using the same methodology [1].

Critical Micelle Concentration Zwitterionic Detergent Surfactant Characterization

CHAPS Solubilization Yield of Opioid Receptors Versus Digitonin: Quantitative Yield and Hydrodynamic Characterization

In a direct comparative study of rat brain opioid receptor solubilization, digitonin achieved a solubilization yield of 70–75%, whereas CHAPS yielded 30–35% under the experimental conditions [1]. Despite the lower absolute yield, CHAPS produced distinct hydrodynamic properties of the solubilized receptor complexes: sucrose density gradient centrifugation revealed two receptor populations with sedimentation coefficients of 8S and 15.6S for CHAPS extracts, compared with 9.2S and 13.2S for digitonin extracts. Stokes radii measured by Sepharose-6B chromatography were 31Å and 76Å for CHAPS-solubilized preparations, versus 45Å and 65Å for digitonin extracts [1]. A separate study on μ-opioid receptors from bovine brain membranes confirmed that solubilization by digitonin resulted in marginal yields of active receptor, whereas CHAPS in the presence of NaCl successfully extracted active receptor into solution [2].

Opioid Receptor Membrane Protein Solubilization Receptor Biochemistry

CHAPS and CHAPSO as the Most Efficient Detergents for Active 5-HT1A Receptor Extraction

In a systematic comparison of 14 detergents from seven different structural and ionic classes for extracting active serotonin 5-HT1A receptor, CHAPS and CHAPSO were identified as the most efficient detergents, outperforming neutral n-dodecyl-β-D-maltoside and all tested non-ionic detergents [1]. The study employed a standardized protocol with 2.0% detergent concentration and a detergent-to-protein ratio of 2:1. CHAPS and CHAPSO produced the highest solubilized lipid-to-protein ratios among all detergents tested: 3.0 for CHAPS and 2.5 for CHAPSO [1]. In contrast, hydrophobic detergents such as Triton X-100 and Thesit, despite having CMC values similar to CHAPS, extracted substantial protein but minimal lipid (ratios <0.2) and yielded very little active 5-HT1A receptor [1]. Zwitterionic detergents also gave high phosphatidylserine/phosphatidylcholine (PS/PC) and phosphatidylethanolamine/phosphatidylcholine (PE/PC) ratios of approximately 2:1, whereas Tritons and digitonin gave ratios of 1:2 [1].

Serotonin Receptor GPCR Solubilization Lipid Co-extraction

UV Spectroscopic Compatibility: Low Absorbance of CHAPS in Protein Monitoring Applications

Both CHAPS and CHAPSO exhibit low light absorbance in the ultraviolet region of the electromagnetic spectrum, enabling laboratory workers to monitor ongoing chemical reactions or protein-protein binding using UV/Vis spectroscopy without detergent interference [1]. The CMC values for both detergents are reported as 8–10 mM [1] (with 5.80 mM determined more recently by streaming potential measurement at 25°C) [2]. This low UV background absorbance is an attractive feature for the UV monitoring of membrane proteins during purification workflows . In contrast, detergents containing aromatic moieties such as Triton X-100 (polyethylene glycol p-(1,1,3,3-tetramethylbutyl)-phenyl ether) exhibit significant UV absorbance due to the phenyl ring, which can interfere with A₂₈₀ protein quantification and real-time chromatographic monitoring.

UV Spectroscopy Protein Quantification Detergent Absorbance

pH Stability Range of CHAPS (2–12) Compared with Non-Zwitterionic Detergents

CHAPS maintains solubility and does not exhibit a net charge across a broad pH range of 2 to 12, enabling its use in ion-exchange chromatography and isoelectric focusing without introducing charge-based artifacts . This pH stability range is substantiated by multiple vendor technical datasheets and product specifications [1]. In contrast, anionic detergents such as SDS precipitate under acidic conditions (below pH ~6 due to protonation) and cationic detergents such as CTAB precipitate under basic conditions (above pH ~9 due to deprotonation). Non-ionic detergents like Triton X-100 remain soluble across broad pH ranges but cannot be used in ion-exchange chromatography because they do not carry charge, offering no selectivity advantage; CHAPS uniquely combines pH stability with zwitterionic character that enables charge-based separation methods while maintaining detergent functionality.

pH Stability Ion-Exchange Chromatography Isoelectric Focusing

CHAPS Purity Specification: ≥98% and Low Metal Content for Sensitive Biochemical Applications

Commercial CHAPS is routinely supplied at ≥98% purity with additional quality specifications for low metal content to support sensitive biochemical applications [1]. R&D Systems (Tocris) specifies ≥98% purity with molecular weight 614.88 and formula C₃₂H₅₈N₂O₇S . MP Biomedicals and Polysciences similarly specify ≥98% purity for the powder form [2]. Clinisciences notes that CHAPS is tested to meet low metal content specifications, which is critical for metalloenzyme studies and applications where trace metal contamination would compromise experimental outcomes [1]. The compound is supplied as a lyophilized powder stable for 36 months when stored desiccated at -20°C; in solution, stability is limited to 1 month at -20°C [3]. This purity profile and defined stability window enable procurement decisions based on shelf-life requirements and metal-sensitivity of downstream applications.

Detergent Purity Metal Content Analytical Grade

CHAPS Optimal Procurement and Application Scenarios Based on Quantitative Differentiation Evidence


Membrane Protein Purification Requiring Dialysis-Based Detergent Removal

CHAPS is the preferred procurement choice when downstream workflows require detergent removal via dialysis. Its CMC of 5.80 mM at 25°C—36-fold higher than Triton X-100 (0.16 mM)—enables efficient passage through dialysis membranes, whereas low-CMC detergents remain trapped and persist in downstream assays [1]. Additionally, CHAPS is dialyzable due to its high CMC and forms micelles of approximately 10 monomers (aggregation number 10, micelle MW 6149) , facilitating removal while preserving protein integrity. This scenario applies to reconstitution studies, proteoliposome formation, and functional assays where residual detergent would interfere with activity measurements.

GPCR and Integral Membrane Protein Extraction Requiring Native Lipid Environment Preservation

Procure CHAPS over Triton X-100 or digitonin when preserving the native annular lipid environment is critical for receptor activity. In head-to-head comparisons, CHAPS extracted active 5-HT1A receptor with a lipid-to-protein ratio of 3.0—15-fold higher than Triton X-100 (<0.2) and exceeding CHAPSO (2.5) [1]. This lipid co-extraction preserves the native lipid microenvironment essential for GPCR function. CHAPS also gives high PS/PC and PE/PC ratios of approximately 2:1, whereas Tritons and digitonin give ratios of 1:2 [1]. This scenario is particularly relevant for serotonin receptors, opioid receptors , and other GPCRs where lipid composition modulates ligand binding and signaling activity.

Ion-Exchange Chromatography and Isoelectric Focusing of Membrane Proteins

Select CHAPS when membrane protein purification requires integration with ion-exchange chromatography or isoelectric focusing (IEF). CHAPS maintains net charge neutrality across pH 2–12 [1], enabling charge-based separation without detergent-derived artifacts. Neither anionic detergents (SDS, which precipitates below pH 6) nor cationic detergents (CTAB, which precipitates above pH 9) provide this 10-unit operational pH window . Non-ionic detergents like Triton X-100 remain soluble but lack zwitterionic character, offering no charge-based separation selectivity. CHAPS is also commonly used for 2D electrophoresis and nondenaturing IEF without urea [2].

UV-Monitored Protein Purification Workflows Requiring Accurate A₂₈₀ Quantification

Procure CHAPS over aromatic-containing detergents (e.g., Triton X-100) when protein concentration must be monitored by UV absorbance at 280 nm during purification. CHAPS lacks aromatic chromophores and exhibits low UV background absorbance [1], enabling accurate A₂₈₀ quantification without spectral interference or correction algorithms. This scenario is critical for automated chromatography systems with in-line UV detectors, real-time reaction monitoring, and protein-protein binding studies using UV/Vis spectroscopy where detergent absorbance would otherwise compromise data quality.

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